4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group attached to a benzamide moiety, which is further linked to an indole ring through an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl chain.
Formation of the Benzamide Moiety: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling of the Indole and Benzamide Moieties: The final step involves coupling the indole derivative with the benzamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide: Unique due to its specific substitution pattern and combination of functional groups.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups and biological activity.
N-ethyl-N-(1H-indol-3-yl)acetamide: Similar in structure but with different substituents on the indole and amide moieties.
Uniqueness
This compound is unique due to its specific combination of a tert-butyl group, an indole ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-21(2,3)17-10-8-15(9-11-17)20(24)22-13-12-16-14-23-19-7-5-4-6-18(16)19/h4-11,14,23H,12-13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOOZJFSOPZZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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